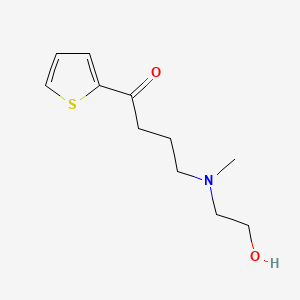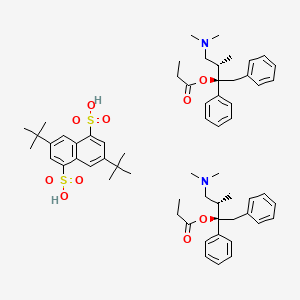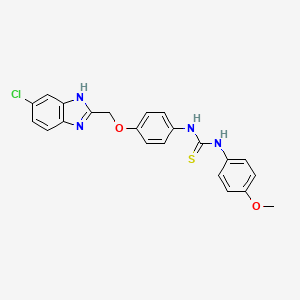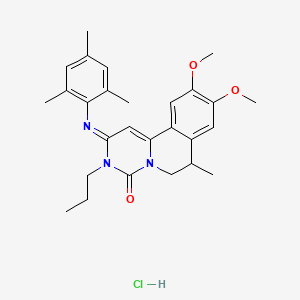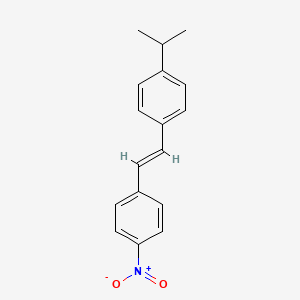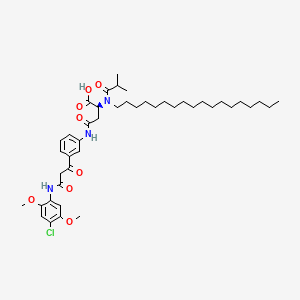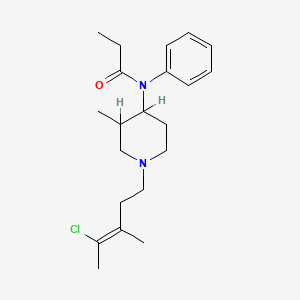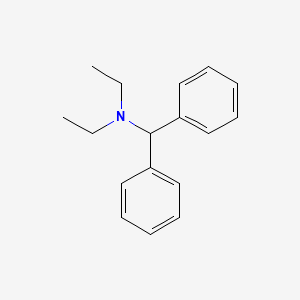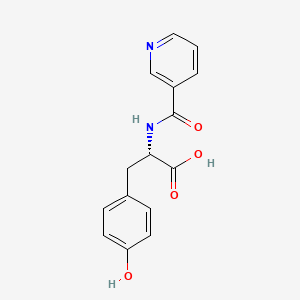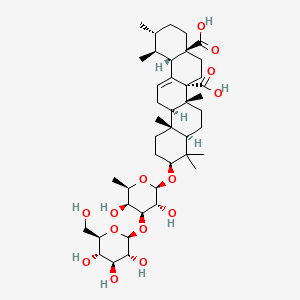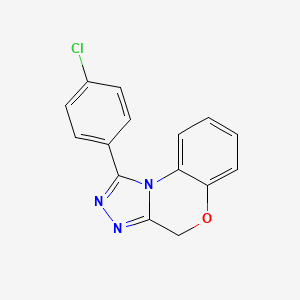
1-(4-Chlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 4501300, also known as Bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure changes. Bromine azide is known for its potential to explode upon slight variations in conditions, making it a compound that requires careful handling .
Méthodes De Préparation
Bromine azide can be synthesized through the reaction of sodium azide (NaN3) with bromine (Br2). The reaction proceeds as follows:
NaN3+Br2→BrN3+NaBr
This reaction forms bromine azide and sodium bromide as a byproduct. The preparation of bromine azide must be conducted under controlled conditions to prevent accidental explosions .
Analyse Des Réactions Chimiques
Bromine azide undergoes various types of reactions, including:
Addition Reactions: Bromine azide adds to alkenes through both ionic and free-radical mechanisms.
Photochemical Reactions: UV photolysis of bromine azide results in the dissociation of the entire sample, indicating its instability under light exposure.
Common reagents used in these reactions include alkenes and UV light. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Applications De Recherche Scientifique
Bromine azide is primarily used in research settings due to its high reactivity. Its applications include:
Mécanisme D'action
The mechanism of action of bromine azide involves its high reactivity and ability to undergo rapid decomposition. The molecular targets and pathways involved include the formation of azide radicals and bromine atoms upon dissociation. These reactive intermediates can further participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Bromine azide can be compared with other azide compounds such as:
- Fluorine azide (FN3)
- Chlorine azide (ClN3)
- Iodine azide (IN3)
While all these compounds share the azide functional group, bromine azide is unique due to its specific reactivity and sensitivity to temperature and pressure changes. This makes it particularly challenging to handle compared to its counterparts .
Propriétés
Numéro CAS |
93299-78-6 |
|---|---|
Formule moléculaire |
C15H10ClN3O |
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C15H10ClN3O/c16-11-7-5-10(6-8-11)15-18-17-14-9-20-13-4-2-1-3-12(13)19(14)15/h1-8H,9H2 |
Clé InChI |
IAWSEHPLHLZBIK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)

![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
